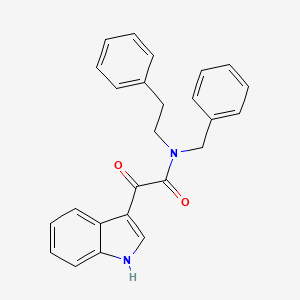

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Description

N-Benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic indole-derived acetamide featuring a benzyl-phenethyl substitution pattern on the nitrogen and a 2-oxoacetamide backbone. Its structure combines aromatic (benzyl, phenethyl) and hydrogen-bonding (oxo) groups, which influence both physicochemical properties and biological activity.

Properties

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYJXSRFVTXYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of indole derivatives with benzyl and phenethyl groups under specific conditions. One common method involves the use of N-benzyl-2-(hydroxymethyl)benzamide as a starting material, which undergoes cyclization in the presence of catalysts like tetra-n-butylammonium iodide and oxidants such as tert-butyl hydroperoxide . The reaction is carried out in anhydrous ethyl acetate as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using boron hydrides to obtain dihydro derivatives.

Substitution: The indole ring can participate in electrophilic substitution reactions, especially at the C-3 position.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Boron hydrides such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors for specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication . The compound binds to the active site of the enzyme, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications to the nitrogen substituents significantly alter receptor binding and solubility. Key analogs include:

Key Observations :

- The phenethyl group in the target compound may enhance hydrophobic interactions compared to smaller substituents (e.g., methyl) .

- Fluorination (e.g., 4-fluorobenzyl) improves metabolic stability and membrane permeability in related compounds .

- Nitro-substituted indoles (e.g., 5-nitro) dramatically increase GABAA binding affinity (Ki = 65 nM vs. 346 nM) .

Modifications to the Indole Core

Substituents on the indole ring influence electronic properties and binding:

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows routes similar to , though phenethylamine may require optimized coupling conditions.

- Adamantane-containing analogs (e.g., ) demonstrate the feasibility of incorporating bulky hydrophobic groups.

Pharmacological and Functional Insights

- GABAA Modulation : The unsubstituted N-benzyl analog shows moderate GABRA1 affinity (Ki = 346 nM), while nitro-substitution improves potency 5-fold . This suggests electron-deficient indole cores enhance receptor interactions.

- Structural Biology : Crystallographic data for related compounds (e.g., ) highlight intramolecular hydrogen bonds stabilizing the bioactive conformation.

Biological Activity

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical formula is . It features a benzyl group, an indole moiety, and an acetamide functional group. The structural representation is as follows:

Synthesis Methods

The synthesis typically involves the reaction of indole derivatives with phenethylamine and acetic anhydride. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst under reflux conditions. Industrial production may utilize multi-step synthesis processes optimized for yield and purity, employing techniques like column chromatography and recrystallization .

This compound interacts with specific molecular targets within the body. Its indole ring can bind to active sites on enzymes, potentially inhibiting their activity. This interaction may modulate various cellular pathways, impacting signal transduction and gene expression .

Therapeutic Applications

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth .

- Anticancer Properties : Investigations have shown that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-benzyl derivatives against Staphylococcus aureus ATCC 29,213. Results indicated that certain derivatives exhibited significant bactericidal effects at low concentrations, suggesting a promising avenue for developing new antibiotics .

Anticancer Research

In a cellular study using HeLa (cervical cancer) and A549 (lung cancer) cell lines, this compound demonstrated cytotoxic effects at concentrations of 5 µM and higher. The MTT assay confirmed a decrease in cell viability correlating with increased dosage .

| Study Focus | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Low concentrations | Significant bactericidal effect |

| Anticancer | HeLa | 5 - 25 | Decreased cell viability |

| Anticancer | A549 | 5 - 25 | Decreased cell viability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or multi-step coupling reactions. For example, a palladium-catalyzed hydrogenation approach using Pd(OH)₂/C under H₂ atmosphere achieves ~82% yield after purification via flash chromatography (DCM/MeOH = 30:1) . Alternative routes involve refluxing intermediates like N-benzyl-2-(1H-indol-3-yl)ethan-1-amine with carbonyl-containing reagents, monitored by TLC for reaction completion .

- Key Variables : Temperature (room temp vs. reflux), solvent polarity (EtOAc vs. MeOH), and catalyst loading (e.g., 0.1 equiv Pd(OH)₂/C) significantly impact purity and yield.

Q. How is this compound characterized spectroscopically, and what structural features are critical for validation?

- Methodology :

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and indole N–H vibrations at ~3400 cm⁻¹ .

- NMR : ¹H NMR signals for the benzyl group (δ 4.3–4.5 ppm, –CH₂–), indole protons (δ 7.0–7.8 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 399.4 for C₂₄H₂₁N₂O₂) .

Q. What are the recommended purification techniques for this compound, and how do impurities arise during synthesis?

- Methodology : Recrystallization (methanol/water mixtures) removes unreacted aniline or byproducts . Flash chromatography (silica gel, DCM/MeOH gradients) resolves stereoisomers or regioisomers, particularly in multi-step syntheses . Common impurities include incomplete deprotection intermediates or oxidized indole derivatives, detectable via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., indole C3 position) or hydrogen bonding interactions . Molecular docking studies (AutoDock Vina) model binding affinities to biological targets like glucocorticoid receptors, guiding derivative design .

Q. What strategies address contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) in different assay systems?

- Methodology :

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., Jurkat T-cells vs. RAW 264.7 macrophages) to identify cell-type-specific effects .

- Mechanistic Profiling : Use Western blotting to assess NF-κB inhibition (anti-inflammatory) versus caspase-3 activation (apoptotic) pathways .

- Solubility Optimization : Modify substituents (e.g., methoxyethyl groups) to enhance bioavailability in in vivo models, reducing off-target toxicity .

Q. How can asymmetric synthesis improve enantiomeric purity, and what chiral catalysts are effective?

- Methodology : Chiral palladium complexes (e.g., (R)-BINAP-Pd) induce enantioselectivity during key steps like reductive amination. For example, asymmetric hydrogenation of ketone intermediates achieves >90% ee, validated via chiral HPLC (Chiralpak IA column) . Racemization risks are minimized by avoiding high-temperature steps post-catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.